LY2409881

Description

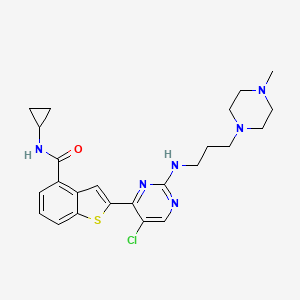

The exact mass of the compound 2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide is 484.1812084 g/mol and the complexity rating of the compound is 661. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6OS/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFAYJPQCPZQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106528 | |

| Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946518-61-2 | |

| Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-Chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide N-cyclopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Target of LY2409881

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 is a potent and selective small molecule inhibitor of IκB kinase β (IKK2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK2, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the transcriptionally active NF-κB p65/p50 heterodimer. This mechanism of action leads to the inhibition of NF-κB-mediated gene transcription, which is constitutively activated in various malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the cellular target of this compound, including its inhibitory activity, selectivity, and the key experimental protocols used for its characterization.

Introduction

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is frequently dysregulated in cancer, leading to the constitutive activation of pro-survival genes and resistance to therapy. A key regulator of this pathway is the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ). IKK2 is the predominant kinase responsible for phosphorylating the inhibitory IκB proteins, marking them for ubiquitination and proteasomal degradation. This event liberates the NF-κB dimers, primarily the p65(RelA)/p50(NF-κB1) heterodimer, allowing their translocation to the nucleus to initiate the transcription of target genes.

This compound has been identified as a highly selective inhibitor of IKK2, making it a valuable tool for investigating the role of the canonical NF-κB pathway in disease and a potential therapeutic agent for NF-κB-driven cancers.

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for IKK2 and significant selectivity over other kinases.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Target | IC50 (nM) |

| IKKβ (IKK2) | 30 |

Table 2: Kinase Selectivity Profile of this compound [1][2]

| Kinase | Fold Selectivity vs. IKK2 |

| IKKα (IKK1) | >10 |

| Other Common Kinases | >10 |

Note: A kinase profiling study against over 300 kinases confirmed the high selectivity of this compound for IKK2.[1]

Signaling Pathway

This compound exerts its cellular effect by directly inhibiting the kinase activity of IKK2 within the canonical NF-κB signaling cascade.

Caption: Canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the cellular activity of this compound.

ATP-Based Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Lymphoma cell lines (e.g., SUDHL-4, OCI-Ly10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mixing: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Western Blot for NF-κB Nuclear Translocation

This method is used to detect the presence of the NF-κB p65 subunit in the cytoplasm and nucleus, providing a direct measure of its translocation upon pathway activation and inhibition.

Materials:

-

Lymphoma cell lines

-

This compound

-

TNFα (or other NF-κB stimulus)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat lymphoma cells with this compound for a specified time, followed by stimulation with TNFα (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, Lamin B1, and α-Tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative amounts of p65 in the cytoplasmic and nuclear fractions.

In Vivo Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

SCID-beige mice (5-6 weeks old)

-

Lymphoma cell line (e.g., OCI-Ly10)

-

Matrigel

-

This compound formulation for injection

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of 5-10 million lymphoma cells mixed with Matrigel into the flank of each SCID-beige mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50, 100, or 200 mg/kg) or vehicle control to the respective groups via intraperitoneal injection on a predetermined schedule (e.g., twice weekly).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

-

Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the activity of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and highly selective inhibitor of IKK2, the key kinase in the canonical NF-κB signaling pathway. Its ability to block IκBα phosphorylation and subsequent NF-κB activation provides a powerful tool for studying the pathological roles of this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NF-κB pathway with selective IKK2 inhibitors like this compound.

References

LY2409881: A Technical Guide to NF-κB Pathway Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear factor kappa-B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, cellular proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. A key mediator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, specifically the IKKβ (also known as IKK2) subunit.[1] LY2409881 is a potent and highly selective, ATP-competitive small molecule inhibitor of IKKβ.[2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used to characterize its function.

The NF-κB Signaling Pathway and Point of Inhibition

The canonical NF-κB pathway is a tightly regulated signaling cascade. In an unstimulated state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα.[1] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNFα), the IKK complex is activated.[4] The catalytically active IKKβ subunit then phosphorylates IκBα at specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.

This compound exerts its inhibitory effect by selectively targeting the IKKβ subunit. By binding to the ATP-binding pocket of IKKβ, it prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing downstream gene transcription.

Quantitative Data and In Vitro Activity

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) | Selectivity | Reference(s) |

| IKKβ (IKK2) | In Vitro Kinase Assay | 30 | - | |

| IKKα (IKK1) | In Vitro Kinase Assay | >300 | >10-fold vs IKKβ | |

| Other Kinases | Kinase Panel Screen | >300 | >10-fold vs IKKβ |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | Observation | Reference(s) |

| SKOV3 | Ovarian Cancer | Cytotoxicity | Moderate cytotoxicity as a single agent. Marked cell killing when combined with 10 ng/mL TNFα. | |

| SUDHL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Apoptosis | Concentration-dependent increase in apoptosis at 10 and 20 µM. | |

| OCI-LY10 | DLBCL | NF-κB Inhibition | Blocked TNFα-dependent phosphorylation of IκBα at 10 µM. | |

| MT2 | T-cell Lymphoma | Apoptosis | Concentration-dependent apoptosis and cell death. | |

| Various DLBCL | DLBCL | Proliferation Inhibition | Inhibited proliferation and caused G₁ cell cycle arrest. |

Experimental Protocols and Workflows

The characterization of this compound involves standard biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

In Vitro IKKβ Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant IKKβ.

-

Objective: To determine the IC₅₀ value of this compound against IKKβ.

-

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human IKKβ enzyme, a specific peptide substrate (e.g., a biotinylated IκBα-derived peptide), and ATP.

-

Compound Addition: this compound is serially diluted to a range of concentrations and added to the reaction wells. A DMSO control is run in parallel.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often accomplished using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format where a phosphorylation-specific antibody is used.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

Cellular Assay: Western Blot for IκBα Phosphorylation

This assay confirms the mechanism of action of this compound in a cellular context by measuring its effect on a key downstream event of IKKβ activity.

-

Objective: To determine if this compound inhibits TNFα-induced phosphorylation and degradation of IκBα in cells.

-

Methodology:

-

Cell Culture: Culture cells (e.g., OCI-LY10 DLBCL cells) to logarithmic growth phase.

-

Pre-treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB pathway activation by adding a stimulant, such as TNFα (e.g., 10 ng/mL), for a short time course (e.g., 0, 5, 20, 60 minutes).

-

Cell Lysis: Harvest cells at each time point and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control like actin is also probed.

-

Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent tag for detection. Analyze the band intensities to compare the levels of p-IκBα and the degradation of total IκBα between this compound-treated and control samples.

-

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the in vivo activity of this compound on the growth of lymphoma tumors.

-

Methodology:

-

Animal Model: Use immunocompromised mice, such as 5- to 7-week-old SCID-beige mice.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 10⁷ Ly10 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 50, 100, and 200 mg/kg) on a set schedule (e.g., twice weekly for 4 weeks). The control group receives a vehicle (e.g., D5W).

-

Monitoring: Monitor the health of the mice (body weight, signs of toxicity) throughout the study. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Data Analysis: Plot the average tumor volume for each group as a function of time. Compare the tumor growth rates between the treated groups and the control group using appropriate statistical methods to determine significance.

-

Preclinical Efficacy and Findings

In Vitro Efficacy

Studies have consistently shown that this compound inhibits constitutively activated NF-κB in various lymphoma cell lines. This inhibition leads to concentration- and time-dependent growth inhibition and the induction of apoptosis. The cytotoxic effects of this compound correlate with the activation status of the NF-κB pathway in the specific lymphoma model. Furthermore, this compound demonstrates potent synergy with histone deacetylase (HDAC) inhibitors, such as romidepsin, in both B- and T-cell lymphoma models. This synergy is thought to arise from this compound's ability to suppress the NF-κB activation that can be induced by HDAC inhibitors.

In Vivo Efficacy

The anti-tumor activity of this compound was confirmed in a well-established xenograft model of DLBCL using LY10 cells.

Table 3: In Vivo Efficacy of this compound in DLBCL Xenograft Model

| Dose (mg/kg) | Administration | Schedule | Outcome | Reference(s) |

| 50 | Intraperitoneal (i.p.) | Twice weekly | Significant inhibition of tumor growth (P≤0.01 vs. control) | |

| 100 | Intraperitoneal (i.p.) | Twice weekly | Significant inhibition of tumor growth (P≤0.01 vs. control) | |

| 200 | Intraperitoneal (i.p.) | Twice weekly | Significant inhibition of tumor growth (P≤0.01 vs. control) |

All tested doses were well-tolerated by the mice, with no severe morbidity or mortality reported. These results demonstrate that this compound is an active and safe agent in preclinical in vivo models of lymphoma.

Conclusion

This compound is a valuable research tool and potential therapeutic agent characterized as a potent and selective inhibitor of IKKβ, a critical kinase in the canonical NF-κB signaling pathway. With an in vitro IC₅₀ of 30 nM for IKKβ and high selectivity over other kinases, it provides a precise means to probe the function of this pathway. Its demonstrated ability to inhibit NF-κB signaling in cellular models, induce apoptosis in cancer cells, and significantly suppress tumor growth in vivo underscores its potential. The detailed protocols and quantitative data presented in this guide provide a technical foundation for professionals utilizing this compound in preclinical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY2409881: A Technical Guide for Researchers

An In-depth Examination of a Selective IKK2 Inhibitor for Preclinical Research

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LY2409881, a potent and selective inhibitor of IκB kinase 2 (IKK2). This compound has emerged as a valuable tool for researchers investigating the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support further investigation and application of this compound.

Discovery and Mechanism of Action

This compound, chemically known as 2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide, was identified as a highly selective inhibitor of IKK2.[1] The discovery of this compound stemmed from efforts to target the canonical NF-κB signaling pathway, which is often dysregulated in various diseases, including cancer and inflammatory disorders.

The primary mechanism of action of this compound is the inhibition of IKK2, a key kinase in the NF-κB signaling cascade. In the canonical pathway, IKK2 phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process releases the NF-κB transcription factor complex (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell proliferation, and survival.[1] By selectively inhibiting IKK2, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1]

Synthesis of this compound

While a specific, detailed, multi-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the synthesis of structurally related pyrimidinyl benzothiophene derivatives has been described. The general approach likely involves a convergent synthesis strategy, combining a substituted benzothiophene carboxamide core with a functionalized pyrimidine moiety.

Key synthetic strategies for related compounds often involve:

-

Formation of the benzothiophene core: This can be achieved through various methods, such as the reaction of a substituted 2-halobenzonitrile with a thioglycolate derivative.

-

Functionalization of the pyrimidine ring: This typically involves nucleophilic substitution reactions on a dihalopyrimidine precursor to introduce the desired amine side chains.

-

Coupling of the two heterocyclic systems: This final step would likely involve a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution to link the benzothiophene and pyrimidine moieties.

Researchers aiming to synthesize this compound would need to devise a specific synthetic route based on these general principles and optimize the reaction conditions for each step.

Biological Evaluation: Experimental Protocols

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. Below are detailed methodologies for the key assays used in its evaluation.

In Vitro Kinase Assay

The inhibitory activity of this compound against IKK2 was determined using an in vitro kinase assay.

Table 1: In Vitro IKK2 Inhibition

| Parameter | Value |

| Target Enzyme | IKK2 |

| Inhibitor | This compound |

| IC50 | 30 nM[1] |

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant IKK2 enzyme, a suitable substrate (e.g., a peptide containing the IκBα phosphorylation site), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as radiometric analysis (incorporation of ³²P-ATP) or a luminescence-based assay that quantifies the remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

The cellular effects of this compound were assessed in various cell lines, particularly in models of lymphoma where the NF-κB pathway is often constitutively active.

This assay measures the effect of this compound on cell viability and proliferation.

Table 2: In Vitro Growth Inhibition in Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| HBL1 | ABC-DLBCL | ~5 |

| SUDHL2 | ABC-DLBCL | ~10 |

| LY10 | ABC-DLBCL | ~8 |

| LY3 | ABC-DLBCL | ~7 |

| LY1 | GCB-DLBCL | >20 |

| SUDHL4 | GCB-DLBCL | >20 |

| LY7 | GCB-DLBCL | >20 |

Data adapted from studies on various lymphoma cell lines.

Protocol:

-

Cell Seeding: Seed lymphoma cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add a reagent that measures ATP levels (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

This method quantifies the induction of apoptosis (programmed cell death) by this compound.

Protocol:

-

Cell Treatment: Treat lymphoma cells with this compound at various concentrations for a defined time (e.g., 24-48 hours).

-

Cell Staining: Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye such as propidium iodide (PI) or DAPI (which enters cells with compromised membranes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

This technique is used to confirm the mechanism of action of this compound by measuring the phosphorylation of its direct target, IκBα.

Protocol:

-

Cell Lysis: Treat cells with this compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α) if necessary. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Compare the levels of p-IκBα in treated versus untreated cells to assess the inhibitory effect of this compound. Total IκBα and a housekeeping protein (e.g., β-actin or GAPDH) should also be blotted as controls.

In Vivo Xenograft Model

The anti-tumor activity of this compound has been evaluated in a preclinical in vivo model.

Table 3: In Vivo Efficacy in a DLBCL Xenograft Model

| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| This compound | 50 | Significant |

| This compound | 100 | Significant |

| This compound | 200 | Significant |

Data from a study using a SCID-beige xenograft mouse model with LY10 cells.[1]

Protocol:

-

Tumor Implantation: Subcutaneously implant a human lymphoma cell line (e.g., LY10) into immunocompromised mice (e.g., SCID-beige).

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via a specified route (e.g., intraperitoneal injection) at various doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent and selective IKK2 inhibitor that serves as a valuable research tool for elucidating the role of the NF-κB signaling pathway in health and disease. This technical guide provides a foundational understanding of its discovery, mechanism of action, and key experimental methodologies for its biological characterization. While a detailed synthesis protocol is not publicly available, the provided information on the synthesis of related compounds offers a starting point for its chemical preparation. The detailed experimental protocols and representative data presented herein are intended to facilitate the design and execution of future studies involving this compound.

References

An In-Depth Technical Guide to the Structure-Activity Relationship of LY2409881: A Selective IKK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 is a potent and selective small molecule inhibitor of IκB kinase β (IKK2), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK2, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of various malignancies, particularly lymphomas. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its chemical features, biological activity, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, chemically known as 2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide, is a novel pyrimidinyl benzothiophene compound.[1] It has been identified as a highly selective inhibitor of IKK2, a critical kinase that regulates the activation of the NF-κB pathway. The constitutive activation of the NF-κB pathway is a hallmark of several cancers, including diffuse large B-cell lymphoma (DLBCL), and is associated with tumor cell proliferation, survival, and drug resistance.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of IKK2. In the canonical NF-κB pathway, IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound, by inhibiting IKK2, prevents IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[2][3][4]

Structure-Activity Relationship (SAR) of this compound

The structure of this compound can be dissected into three main components:

-

Pyrimidinyl Benzothiophene Core: This planar heterocyclic system serves as the scaffold that likely interacts with the ATP-binding pocket of IKK2. The benzothiophene moiety and the pyrimidine ring are crucial for establishing key interactions within the active site.

-

(3-(4-methylpiperazin-1-yl)propyl)amino Side Chain: This basic side chain, attached to the 2-position of the pyrimidine ring, is expected to extend out of the ATP-binding pocket and form interactions with the solvent-exposed region of the kinase. The protonatable nitrogen of the methylpiperazine group can form ionic interactions or hydrogen bonds, contributing to the overall binding affinity and influencing the physicochemical properties of the molecule, such as solubility.

-

N-cyclopropyl-4-carboxamide Group: This group, attached to the 4-position of the benzothiophene ring, likely plays a significant role in orienting the molecule within the active site and may form additional hydrogen bonds or hydrophobic interactions that enhance potency and selectivity. The cyclopropyl group is a common feature in kinase inhibitors, often contributing to favorable binding and metabolic stability.

A patent related to pyrimidinyl benzothiophene compounds, which includes this compound as a preferred compound, suggests that variations at different positions of the core structure have been explored.[5] The general formula presented in the patent indicates that modifications to the substituents on the benzothiophene ring (R1 and R2), the pyrimidine ring (R3), the amino side chain (R4), and the amide group (R5) can modulate the inhibitory activity. The specific combination of a chloro-substituent on the pyrimidine, a cyclopropylamide on the benzothiophene, and the methylpiperazinylpropylamino side chain in this compound appears to be optimal for potent and selective IKK2 inhibition.

Quantitative Biological Data

This compound has been shown to be a potent and selective inhibitor of IKK2. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Target/Cell Line | Reference |

| IKK2 IC50 | 30 nM | Cell-free kinase assay | |

| IKK1 IC50 | >10-fold higher than IKK2 | Cell-free kinase assay | |

| Other Kinases | >10-fold selectivity | Kinase panel screening |

In cellular assays, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various lymphoma cell lines, particularly those with a constitutively active NF-κB pathway.

| Cell Line (Subtype) | Effect | Concentration/Dose | Reference |

| SUDHL2 (DLBCL) | Increased apoptosis | 10 and 20 µmol/L | |

| OCI-LY10 (DLBCL) | Time-dependent inhibition of survival | 25 µM | |

| MT2 (T-cell lymphoma) | Concentration-dependent apoptosis | 48 hours exposure | |

| LY10 Xenograft (mouse) | Significant tumor growth inhibition | 50, 100, and 200 mg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro IKK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IKK2.

Methodology:

-

Recombinant human IKK2 enzyme is incubated with a specific substrate (e.g., a peptide containing the IκBα phosphorylation site) and ATP in a suitable kinase buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Cytotoxicity Assay

Objective: To evaluate the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., DLBCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a suitable assay, such as:

-

MTT assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The GI50 (concentration for 50% of maximal inhibition of cell growth) can be calculated from the dose-response curves.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., SCID-beige mice) are subcutaneously injected with a suspension of cancer cells (e.g., LY10 DLBCL cells).

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into control and treatment groups.

-

The treatment group receives this compound at specified doses and schedules (e.g., intraperitoneal injections twice weekly). The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

The body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a potent and selective IKK2 inhibitor with a clear mechanism of action involving the inhibition of the NF-κB signaling pathway. Its chemical structure, featuring a pyrimidinyl benzothiophene core, a basic side chain, and a cyclopropylamide moiety, is optimized for high-affinity binding to the IKK2 active site. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic effects in lymphoma models, both in vitro and in vivo. While a comprehensive public SAR study is not available, the existing data provides a strong foundation for understanding the key structural determinants of its activity. Further research into the SAR of the pyrimidinyl benzothiophene scaffold could lead to the development of next-generation IKK2 inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The IKK2 Inhibitor LY2409881: A Technical Guide to its Impact on NF-κB-Mediated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2409881 is a potent and selective small-molecule inhibitor of IκB kinase 2 (IKK2), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK2, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, leading to the cytoplasmic sequestration of NF-κB transcription factors. This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide array of downstream target genes involved in inflammation, cell survival, and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on downstream gene expression, and detailed experimental protocols for its investigation.

Introduction to this compound and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes crucial for inflammatory responses, immune function, cell proliferation, and survival.[1] In the canonical pathway, a variety of stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the activation of the IKK complex, which comprises the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), and the regulatory subunit NEMO (IKKγ). IKK2 is the primary kinase responsible for phosphorylating the inhibitory protein IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of its target genes.[1]

This compound is a highly selective inhibitor of IKK2, with a reported IC50 of 30 nM.[2][3] Its selectivity for IKK2 over IKK1 and other kinases makes it a valuable tool for dissecting the specific roles of the canonical NF-κB pathway. By inhibiting IKK2, this compound prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and subsequent gene expression.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the IKK2 catalytic subunit. This prevents the transfer of phosphate groups to IκBα, stabilizing the IκBα-NF-κB complex in the cytoplasm. The functional consequence is the suppression of NF-κB-dependent transcription.

Effect on Gene Expression Downstream of NF-κB

Based on the known targets of NF-κB, this compound is expected to downregulate the expression of genes involved in:

-

Inflammation: Pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6), chemokines, and adhesion molecules.

-

Cell Survival: Anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.

-

Cell Proliferation: Regulators of the cell cycle like Cyclin D1.

-

Immune Regulation: Various interleukins and interferons.

The study by Deng et al. (2015) in lymphoma cell lines, while not providing mRNA data, demonstrated the downstream functional consequences of this expected gene expression modulation, such as the induction of apoptosis.

Table 1: Summary of this compound's Effects on NF-κB Signaling and Downstream Cellular Processes

| Parameter | Effect of this compound | Reference |

| IKK2 Activity | Potent Inhibition (IC50 = 30 nM) | |

| IκBα Phosphorylation | Inhibition | |

| IκBα Degradation | Inhibition | |

| NF-κB Nuclear Translocation | Inhibition | |

| NF-κB Target Gene Expression | Expected Downregulation | |

| Cell Proliferation | Inhibition | |

| Apoptosis | Induction |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SUDHL2, OCI-LY10) or other cell lines with activated NF-κB signaling.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be used in all experiments.

-

Treatment: Plate cells at a desired density and allow them to adhere (if applicable). Treat with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

Western Blot Analysis for NF-κB Pathway Proteins

This method is used to assess the phosphorylation status and total protein levels of key components of the NF-κB pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The novel IKK2 inhibitor this compound potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of a selective IκB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY2409881 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro use of LY2409881, a potent and selective small molecule inhibitor of IκB kinase β (IKK2). This compound targets the canonical NF-κB signaling pathway, which is a critical mediator of inflammation, immune responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various malignancies, particularly lymphomas. The following protocols for cell culture, cytotoxicity assays, and apoptosis analysis are based on established preclinical studies involving Diffuse Large B-cell Lymphoma (DLBCL) cell lines.

Mechanism of Action

This compound is a selective inhibitor of the IKK2 enzyme, a key component of the IκB kinase complex. In the canonical NF-κB pathway, IKK2 phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor complex (most commonly the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-survival and pro-inflammatory genes.

By inhibiting IKK2 with an IC50 value of 30 nM, this compound prevents the phosphorylation and degradation of IκBα.[1][2] This action effectively sequesters the NF-κB complex in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[3] This inhibition of constitutively active NF-κB signaling in cancer cells leads to a reduction in cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis through both endogenous and exogenous pathways.[3]

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across various lymphoma cell lines, primarily focusing on Diffuse Large B-cell Lymphoma (DLBCL) subtypes: Activated B-cell like (ABC) and Germinal Center B-cell like (GCB). The ABC subtype is often characterized by constitutive activation of the NF-κB pathway.

| Cell Line | Subtype | IC50 (µM) after 48h | Apoptosis Induction (24h) | Reference |

| SUDHL2 | ABC-DLBCL | ~9 | 22% at 10 µM, 37% at 20 µM | |

| OCI-Ly10 | ABC-DLBCL | ~7 | Time- and concentration-dependent | |

| HBL1 | ABC-DLBCL | ~6 | Not Specified | |

| OCI-Ly3 | ABC-DLBCL | >20 | Not Specified | |

| OCI-Ly1 | GCB-DLBCL | >20 | Not Specified | |

| SUDHL4 | GCB-DLBCL | >20 | Not Specified | |

| OCI-Ly7 | GCB-DLBCL | >20 | Not Specified | |

| MT2 | T-Cell Lymphoma | Not Specified | Concentration-dependent (48h) |

Note: IC50 values are estimated from published dose-response curves. Apoptosis data is based on flow cytometry analysis.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Cell Line Culture and Maintenance

This protocol is generalized for suspension lymphoma cell lines such as SUDHL2 and OCI-Ly10.

-

Media:

-

SUDHL2: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).

-

OCI-Ly10: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% FBS.

-

For both, add 1% Penicillin-Streptomycin solution.

-

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintenance:

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

For subculturing, determine cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a seeding density of 2-3 x 10⁵ cells/mL with fresh, pre-warmed medium.

-

Change or add fresh medium every 2-3 days.

-

This compound Stock Solution Preparation

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in sterile DMSO.

-

Aliquoting: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C, protected from light.

Cell Viability / Cytotoxicity Assay (ATP-Based)

This protocol is adapted for assays like CellTiter-Glo®.

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Resuspend cells in fresh culture medium to the desired concentration (e.g., 2 x 10⁵ cells/mL for a final volume of 100 µL/well).

-

Seed 50 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations (e.g., 0.02 µM to 40 µM).

-

Add 50 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO, final concentration ≤0.1%) and "untreated control" wells.

-

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the assay reagent to room temperature for ~30 minutes.

-

Add the ATP-based assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide, PI) to distinguish between cell populations.

-

Cell Treatment:

-

Seed cells (e.g., 0.5 x 10⁶ cells/mL) in a 6-well plate or T25 flask.

-

Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 hours).

-

-

Cell Harvesting:

-

Transfer the entire cell suspension from each well/flask to a separate 15 mL conical tube.

-

Wash the well/flask with 1X PBS and add it to the respective tube to collect all cells.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

-

Staining:

-

Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI solution (or another viability dye).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for compensation and gating.

-

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Visualization

References

How to prepare LY2409881 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409881 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK2, this compound effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, including inflammation and cancer. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | 2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide | MedKoo |

| Molecular Formula | C₂₄H₂₉ClN₆OS (free base) | [1] |

| Molecular Weight | 485.05 g/mol (free base) | [1] |

| CAS Number | 946518-61-2 (free base) | [1] |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for long term (months to years) | |

| Storage (Stock Solution) | -80°C for up to 1 year, -20°C for up to 1 month |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile pipette tips

Protocol:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can be used if the compound does not fully dissolve.

-

Aliquot and Store: Once the powder is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).

Note on DMSO Concentration in Cell Culture: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Preparation of this compound for In Vivo Experiments

For in vivo studies in mouse models, this compound has been administered via intraperitoneal (IP) injection. The recommended vehicle for this route of administration is 5% dextrose in water (D5W).

Materials:

-

This compound powder

-

5% Dextrose in Water (D5W), sterile

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles for administration

Protocol:

-

Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 50, 100, or 200 mg/kg), the number of animals, and their average body weight.

-

Weigh this compound: Weigh the calculated amount of this compound powder in a sterile conical tube.

-

Add Vehicle: Add the appropriate volume of sterile 5% Dextrose in Water (D5W) to the tube.

-

Prepare Suspension: Vortex the mixture vigorously to create a uniform suspension. If necessary, sonicate the suspension briefly to ensure homogeneity.

-

Administer Immediately: The suspension should be prepared fresh on the day of injection and administered to the animals via intraperitoneal injection.

Signaling Pathway

This compound is a selective inhibitor of IKK2, a critical component of the canonical NF-κB signaling pathway. The diagram below illustrates the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for LY2409881 in DLBCL Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the IKK2 inhibitor, LY2409881, in the treatment of Diffuse Large B-cell Lymphoma (DLBCL) cell lines. The included protocols and data are intended to facilitate experimental design and execution for researchers investigating the therapeutic potential of this compound.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, particularly the Activated B-Cell-like (ABC) subtype, exhibits constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2][3] this compound is a novel and specific inhibitor of IκB kinase β (IKK2), a key kinase in the canonical NF-κB pathway.[4][5] By inhibiting IKK2, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling. This document outlines the optimal concentrations of this compound for treating DLBCL cell lines and provides detailed protocols for assessing its biological effects.

Data Presentation

The following tables summarize the effective concentrations of this compound in various DLBCL cell lines, categorized by subtype. These concentrations are derived from in vitro studies and represent the optimal range for inducing cytotoxicity and apoptosis.

Table 1: Effective Concentrations of this compound for Inducing Cytotoxicity in DLBCL Cell Lines (48-hour treatment)

| Cell Line | DLBCL Subtype | IC50 (µM) |

| HBL1 | ABC | ~5 |

| SUDHL2 | ABC | ~7 |

| OCI-LY10 | ABC | ~10 |

| OCI-LY3 | ABC | ~12 |

| OCI-LY1 | GCB | ~15 |

| SUDHL4 | GCB | >20 |

| OCI-LY7 | GCB | >20 |

Data compiled from publicly available research.

Table 2: Concentration-Dependent Induction of Apoptosis by this compound in DLBCL Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells |

| SUDHL2 | 10 | 24 | Increased |

| SUDHL2 | 20 | 24 | Significantly Increased |

| OCI-LY10 | 5 | 24 | Increased |

| OCI-LY10 | 10 | 48 | Significantly Increased |

| OCI-LY10 | 20 | 72 | Highly Significant Increase |

Data represents typical trends observed in published studies.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in DLBCL cell lines.

Cell Viability Assay (ATP-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining cell viability using an ATP-based assay.

Materials:

-

DLBCL cell lines (e.g., SUDHL2, OCI-LY10)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well white-walled microplates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed DLBCL cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the ATP-based viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying apoptosis in DLBCL cell lines treated with this compound.

Materials:

-

DLBCL cell lines

-

Complete culture medium

-

This compound

-

Flow cytometry apoptosis detection kit (e.g., Vybrant™ Apoptosis Assay Kit)

-

Flow cytometer

Procedure:

-

Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) for 24 hours. Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X annexin-binding buffer.

-

Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits.

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Materials:

-

DLBCL cell lines

-

This compound

-

TNFα (optional, for stimulating the pathway)

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-HDAC1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat DLBCL cells with this compound (e.g., 10 µM) for the desired time. For pathway stimulation, cells can be pre-treated with this compound before adding TNFα (e.g., 10 ng/mL).

-

Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

Determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound effectively inhibits the constitutively active NF-κB pathway in DLBCL cell lines, leading to decreased cell viability and increased apoptosis, particularly in the ABC subtype. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound and similar IKK2 inhibitors. Optimal concentrations and treatment times may vary between different DLBCL cell lines, and empirical determination is recommended.

References

Application Notes and Protocols for Detecting p-IκBα Following LY2409881 Treatment

Introduction

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated IκBα (p-IκBα) at Serine 32 in cell lysates by Western blot, following treatment with LY2409881, a potent and selective inhibitor of IκB kinase β (IKK2).[1][2][3][4][5] this compound inhibits the constitutively activated NF-κB pathway, which is a key signaling pathway in various types of lymphomas. The phosphorylation of IκBα is a critical step in the activation of the NF-κB pathway. Upon phosphorylation by the IKK complex, IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (p65/p50), allowing their translocation to the nucleus to regulate gene expression. By inhibiting IKK2, this compound is expected to decrease the phosphorylation of IκBα. This protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic effects of IKK2 inhibitors.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNFα. This leads to the activation of the IKK complex, which then phosphorylates IκBα. This compound acts as an inhibitor of IKK2, thereby blocking the phosphorylation of IκBα and the subsequent activation of NF-κB.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of p-IκBα.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on TNFα-induced IκBα phosphorylation. The values represent the normalized intensity of the p-IκBα band relative to the total IκBα band.

| Treatment Group | This compound (10 µM) | TNFα (10 ng/mL) | p-IκBα / Total IκBα Ratio (Normalized) | Fold Change vs. TNFα alone |

| Untreated Control | - | - | 0.15 | 0.12 |

| This compound alone | + | - | 0.12 | 0.10 |

| TNFα alone | - | + | 1.20 | 1.00 |

| This compound + TNFα | + | + | 0.25 | 0.21 |

Detailed Experimental Protocol

This protocol is adapted from standard Western blotting procedures and studies involving this compound.

Materials and Reagents

-

Cell Lines: Diffuse Large B-cell Lymphoma (DLBCL) cell lines such as SUDHL2 or OCI-LY10.

-

This compound: Prepare stock solutions in DMSO.

-

TNFα: Recombinant human TNFα.

-

Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-phospho-IκBα (Ser32) monoclonal antibody.

-

Mouse anti-IκBα monoclonal antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure

-

Cell Culture and Treatment:

-

Culture DLBCL cells in appropriate media and conditions.

-

Pre-treat cells with 10 µM this compound or DMSO (vehicle control) for 60 minutes.

-

Stimulate the cells with 10 ng/mL TNFα for 5-20 minutes. Include an untreated control group.

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer.

-

Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total IκBα as a loading control, the membrane can be stripped and re-probed with the primary antibody against total IκBα, followed by the appropriate secondary antibody and detection.

-

Data Analysis and Interpretation

The chemiluminescent signals should be quantified using densitometry software. The intensity of the p-IκBα band should be normalized to the intensity of the total IκBα band for each sample. A decrease in the p-IκBα/total IκBα ratio in the this compound-treated samples compared to the TNFα-stimulated control would indicate successful inhibition of IKK2 activity. The results should be presented graphically, and statistical analysis should be performed to determine the significance of the observed differences.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The novel IKK2 inhibitor this compound potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma through the downregulation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by LY2409881

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2409881 is a novel and highly selective inhibitor of IκB kinase β (IKK2), a key enzyme in the canonical NF-κB signaling pathway.[1] Constitutive activation of the NF-κB pathway is a hallmark of various malignancies, including B-cell and T-cell lymphomas, where it promotes cell survival and proliferation.[1][2] By inhibiting IKK2, this compound effectively blocks the NF-κB signaling cascade, leading to the induction of apoptosis in cancer cells.[1][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by targeting the IKK2/NF-κB signaling axis. In many cancer cells, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic genes. This compound inhibits IKK2, preventing the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of NF-κB dimers (p65/p50) in the cytoplasm, inhibiting their translocation to the nucleus and subsequent transactivation of target genes. The suppression of anti-apoptotic proteins, such as c-FLIP, MCL-1, and BCL-2, coupled with the induction of pro-apoptotic proteins like BAX and the activation of the extrinsic death receptor pathway (DR4 and Caspase-8), culminates in the execution of apoptosis.

Data Presentation

The following tables summarize the quantitative data on apoptosis and cell death induced by this compound in various lymphoma cell lines, as determined by flow cytometry.

Table 1: Apoptosis in SUDHL2 Cells Treated with this compound for 24 Hours

| Treatment | Concentration (µmol/L) | Apoptotic Cells (%) |

| DMSO (Control) | - | 4.8 |

| This compound | 10 | 18.2 |

| This compound | 20 | 29.5 |

Table 2: Time-Dependent Effect of this compound on OCI-LY10 Cell Survival

| Concentration (µmol/L) | 24 hours (% Survival) | 48 hours (% Survival) | 72 hours (% Survival) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | ~90 | ~75 | ~60 |

| 2 | ~80 | ~60 | ~40 |

| 5 | ~60 | ~40 | ~20 |

| 10 | ~40 | ~20 | ~10 |

Table 3: Concentration-Dependent Apoptosis and Cell Death in MT2 Cells Treated with this compound for 48 Hours

| Concentration (µmol/L) | Apoptotic and Dead Cells (%) |

| 0 (Control) | ~10 |

| 1 | ~20 |

| 2 | ~35 |

| 4 | ~55 |

| 8 | ~75 |